N-Acetyl-3-iodo-L-tyrosine Amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

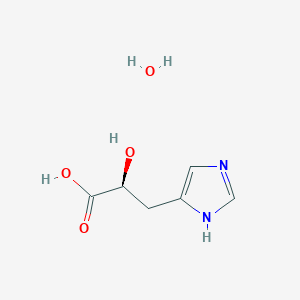

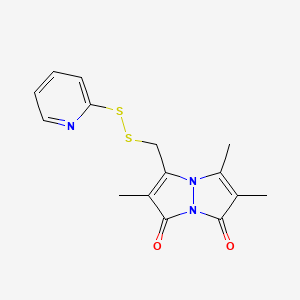

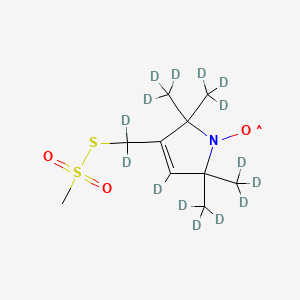

“N-Acetyl-3-iodo-L-tyrosine Amide” is an N-acetyl derivative of tyrosine . It has a molecular weight of 348.14 and a molecular formula of C11H13IN2O3 .

Molecular Structure Analysis

The molecular structure of N-Acetyl-3-iodo-L-tyrosine Amide consists of an acetyl group (CH3CO), an iodine atom, and a tyrosine amide .Physical And Chemical Properties Analysis

N-Acetyl-3-iodo-L-tyrosine Amide is a solid substance that is soluble in methanol . It has a melting point of 219-221°C .Aplicaciones Científicas De Investigación

Proteomics Research

N-Acetyl-3-iodo-L-tyrosine Amide: is utilized in proteomics research for the study of protein structure and function . It can be used as a building block in peptide synthesis, aiding in the creation of specific proteins for study. This compound’s unique properties make it valuable for labeling and detecting proteins in complex biological samples.

Diagnostic Research

In diagnostic research, N-Acetyl-3-iodo-L-tyrosine Amide may play a role in the development of diagnostic assays . Its iodine moiety can be used as a radiolabel for imaging purposes, helping in the detection and diagnosis of various diseases.

Biochemical Studies

This compound is significant in biochemical studies, particularly in understanding enzyme mechanisms and substrate specificity . It can act as an inhibitor or a substrate analogue to study the function of enzymes that interact with tyrosine residues.

Pharmacological Role

N-Acetyl-3-iodo-L-tyrosine Amide: has potential pharmacological applications. It could be used to modulate the activity of enzymes involved in tyrosine metabolism, which is crucial in several neurological disorders . This modulation can help in the development of new drugs targeting these pathways.

Chemical Synthesis

In chemical synthesis, this compound can be used as a precursor or intermediate in the synthesis of more complex molecules . Its acetyl group and iodine atom make it a versatile reagent for various organic transformations.

Agricultural Science

While direct applications in agricultural science are not well-documented, compounds like N-Acetyl-3-iodo-L-tyrosine Amide could be explored for their potential use in plant biochemistry and physiology studies . They might help in understanding plant hormone activity or stress response at the molecular level.

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O3/c1-6(15)14-9(11(13)17)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5H2,1H3,(H2,13,17)(H,14,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEJPQQOBNMRHS-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)